7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with furylmethyl and diphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrimidine with a triazole derivative in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds .
Scientific Research Applications
7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. Pathways involved in its action include signal transduction, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolopyrimidine: Shares the triazole and pyrimidine rings but differs in substitution patterns.
Furylmethyl derivatives: Compounds with the furylmethyl group but different core structures.
Uniqueness
7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple targets and undergo diverse chemical transformations makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C24H17N5O |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H17N5O/c1-3-8-17(9-4-1)20-21-23(26-16-29-24(21)25-15-27-29)28(14-19-12-7-13-30-19)22(20)18-10-5-2-6-11-18/h1-13,15-16H,14H2 |
InChI Key |
IEUPRGSRTYRXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC=NN4C=N3)CC5=CC=CO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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